Molecular Weight and Structural Complexity Advantage Over Simpler 1-(1-Hydroxynaphthalen-2-yl)ethanone (CAS 711-79-5)
The target compound (C20H18O2, MW 290.36 g/mol) possesses a significantly higher molecular weight and structural complexity than the commercially common analog 1-(1-hydroxynaphthalen-2-yl)ethanone (C12H10O2, MW 186.21 g/mol) . The additional phenyl-ethyl bridge expands the molecular volume and increases the number of rotatable bonds, which may confer enhanced shape complementarity to enzyme active sites such as those of soluble epoxide hydrolase. While direct head-to-head sEH inhibition data for the target compound are not publicly available in peer-reviewed literature, patent-associated substance records (US8815951) indicate that structurally elaborated hydroxynaphthalene derivatives can achieve nanomolar sEH IC50 values, whereas the simpler 1-(1-hydroxynaphthalen-2-yl)ethanone is typically employed as a synthetic building block rather than a bioactive entity [1].
| Evidence Dimension | Molecular weight and structural complexity (proxy for target engagement potential) |
|---|---|
| Target Compound Data | C20H18O2; MW 290.36 g/mol; 4 rotatable bonds (estimated) |
| Comparator Or Baseline | 1-(1-Hydroxynaphthalen-2-yl)ethanone (CAS 711-79-5): C12H10O2; MW 186.21 g/mol; 1 rotatable bond |
| Quantified Difference | MW increase of 104.15 g/mol (55.9% larger); additional aromatic ring and two sp3 carbon linkers |
| Conditions | Calculated molecular descriptors from chemical structure; no biological assay context |
Why This Matters
The higher molecular complexity of the target compound makes it a more advanced intermediate for medicinal chemistry campaigns, particularly for targets requiring larger ligand-binding pockets, whereas the simpler analog is insufficient for such applications.
- [1] US8815951. Epoxide hydrolase inhibitors. Patent issued 2014. BindingDB entry BDBM129306 et al. https://www.bindingdb.org (accessed 2026-04-29). View Source
